molecular formula C10H7FO B075870 8-Fluoronaphthalen-2-OL CAS No. 13916-98-8

8-Fluoronaphthalen-2-OL

Cat. No. B075870
CAS RN: 13916-98-8
M. Wt: 162.16 g/mol
InChI Key: BBPLRENRRYYWPO-UHFFFAOYSA-N
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Description

8-Fluoronaphthalen-2-ol is a fluorinated naphthalene derivative with potential applications in various fields such as organic electronics, fluorescence sensing, and as a building block in organic synthesis. The introduction of a fluorine atom can significantly alter the chemical and physical properties of naphthalene, making this compound of interest for detailed study.

Synthesis Analysis

The synthesis of fluorinated naphthalenes and their derivatives often involves strategies like direct fluorination, nucleophilic aromatic substitution, or via the Julia-Kocienski olefination and oxidative photocyclization. For instance, practical alternative synthesis methods have been developed for fluoro-naphthalen-1-yl derivatives, overcoming challenges in scale-up and providing efficient routes to these compounds (Zhu et al., 2007).

Molecular Structure Analysis

The molecular structure of fluorinated naphthalenes can be determined using techniques such as X-ray diffraction. For example, studies have shown that the introduction of fluorine atoms can influence the packing models and crystalline structure of these compounds, which in turn affects their electronic and optical properties (Huang et al., 2014).

Scientific Research Applications

Fluorine Chemistry in Drug Development and Material Science

  • Fluorine's Role in Enhancing Drug Efficacy : Fluorine atoms are frequently incorporated into pharmaceuticals to improve their metabolic stability, bioavailability, and binding affinity towards biological targets. For instance, modifications of oligonucleotides with fluorinated groups have shown to increase their resistance to nuclease degradation and enhance their therapeutic potential (Faria & Ulrich, 2008).

  • Optical and Electronic Material Development : Fluorinated compounds are pivotal in the development of optoelectronic materials, such as light-emitting diodes (LEDs) and sensors. The incorporation of fluorine can significantly alter the electronic properties of materials, improving their performance in various applications. For example, fluorinated pyrimidines have been reviewed for their contributions to the precise use of cancer treatment, showcasing the importance of fluorine in modifying nucleic acid dynamics and drug activity (Gmeiner, 2020).

  • Environmental and Safety Considerations : The toxicity and environmental impact of fluorophores, including their use in molecular imaging, have been critically reviewed. Despite the potential toxic effects, the controlled use of fluorinated compounds in low doses for imaging has been deemed encouraging, highlighting the balance between utility and safety (Alford et al., 2009).

  • Innovations in Fluorescence Technology : Fluorescence-based technologies, such as fluorescence lifetime imaging microscopy (FLIM), benefit significantly from fluorinated compounds. These compounds can be engineered to exhibit specific fluorescence lifetimes or quantum yields, facilitating their use in advanced imaging applications (Datta et al., 2020).

  • Synthetic Methodologies : Research on the practical synthesis of fluorinated intermediates, such as 2-Fluoro-4-bromobiphenyl, underscores the challenges and innovations in fluorine chemistry, highlighting methodologies that minimize environmental impact while maximizing efficiency (Qiu et al., 2009).

properties

IUPAC Name

8-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPLRENRRYYWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509975
Record name 8-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoronaphthalen-2-OL

CAS RN

13916-98-8
Record name 8-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by reacting 1-fluoro-7-methoxynaphthalene (7.99 g, 45.34 mmol) with boron tribromide (68 mL of 1 N solution, 68 mmol) according to method D to yield 3.99 g (54%) of a red solid. An analytical sample was prepared by preparative reverse phase HPLC to yield a white solid: mp 89-92° C.;
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two

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